![molecular formula C13H15N3O2 B2883831 2-cyclohexyl-5-nitro-1H-benzimidazole CAS No. 51759-50-3](/img/structure/B2883831.png)
2-cyclohexyl-5-nitro-1H-benzimidazole
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Description
“2-cyclohexyl-5-nitro-1H-benzimidazole” is a benzimidazole derivative . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . This compound has a molecular formula of C13H15N3O2 and a molecular weight of 245.282.
Synthesis Analysis
The synthesis of benzimidazole derivatives has attracted much attention from chemists . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed . A specific synthesis method for “this compound” is not available in the retrieved information.Molecular Structure Analysis
Benzimidazole, alternatively known as 1H-benzimidazole or 1,3-benzodiazole, is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . Nitrogen atoms are at the 1 and 3 positions of the ring system . The specific molecular structure of “this compound” is not available in the retrieved information.Mechanism of Action
properties
IUPAC Name |
2-cyclohexyl-6-nitro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-16(18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPKIIZGCWKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645079 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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